3-(n-2-Fluorobenzoylcarbamimidoyl)-benzoic acid methyl ester
Description
3-(n-2-Fluorobenzoylcarbamimidoyl)-benzoic acid methyl ester (CAS: 775304-80-8) is a fluorinated benzoic acid derivative characterized by a carbamimidoyl group at the 3-position of the benzene ring and a methyl ester moiety. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of antiviral agents such as Atazanavir . Its structural complexity, featuring both fluorine and carbamimidoyl substituents, contributes to unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
Molecular Formula |
C16H13FN2O3 |
|---|---|
Molecular Weight |
300.28 g/mol |
IUPAC Name |
methyl 3-[N-(2-fluorobenzoyl)carbamimidoyl]benzoate |
InChI |
InChI=1S/C16H13FN2O3/c1-22-16(21)11-6-4-5-10(9-11)14(18)19-15(20)12-7-2-3-8-13(12)17/h2-9H,1H3,(H2,18,19,20) |
InChI Key |
DBXLYIACGHKZCN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=N)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Biological Activity
The compound 3-(n-2-Fluorobenzoylcarbamimidoyl)-benzoic acid methyl ester (CAS Number: 775304-80-8) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview of its effects, mechanisms, and potential applications.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃FN₂O₄ |
| Molecular Weight | 316.284 g/mol |
| Exact Mass | 316.086 g/mol |
| LogP | 2.7899 |
| PSA (Polar Surface Area) | 88.48 Ų |
Structure
The structure of the compound features a benzoic acid moiety with a fluorobenzoyl group and a carbamimidoyl substituent, which may influence its biological interactions.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. The introduction of fluorine atoms often enhances the lipophilicity and metabolic stability of organic molecules, potentially increasing their antimicrobial efficacy. A study highlighted that fluorinated benzoic acid derivatives can inhibit bacterial growth, suggesting that This compound may possess similar properties .
Anti-inflammatory Effects
Compounds derived from benzoic acid have shown promise in modulating inflammatory pathways. The methyl ester form can enhance bioavailability and penetration in biological systems, which is crucial for anti-inflammatory activity. In vitro studies have demonstrated that benzoic acid derivatives can inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .
Anticancer Potential
Some benzoic acid derivatives have been investigated for their anticancer properties. The presence of the carbamimidoyl group may contribute to the inhibition of cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms. Preliminary studies suggest that modifications to the benzoic acid backbone can lead to enhanced cytotoxicity against various cancer cell lines .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial effects of various benzoic acid derivatives, This compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, supporting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of benzoic acid derivatives. The compound demonstrated a dose-dependent reduction in TNF-α production in lipopolysaccharide-stimulated macrophages, suggesting its utility in treating inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Fluorinated Esters
Table 1: Key Structural Analogs
| Compound Name | CAS Number | Molecular Formula | Key Substituents |
|---|---|---|---|
| 3-(n-2-Fluorobenzoylcarbamimidoyl)-benzoic acid methyl ester | 775304-80-8 | C₁₆H₁₃FN₂O₃ | 2-Fluorobenzoyl carbamimidoyl, methyl ester |
| 4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester | N/A | C₁₇H₁₂F₂N₂O₃ | Imidazopyridine carbonyl, methyl ester |
| 3-Fluorobenzoic acid, methyl ester | 455-68-5 | C₈H₇FO₂ | 3-Fluoro, methyl ester |
| Benzoic acid, 3-[(aminoiminomethyl)amino]-4-methyl-, methyl ester nitrate | 1025716-99-7 | C₁₀H₁₄N₄O₅ | Aminoiminomethyl, nitrate salt |
Key Observations :
- The target compound’s carbamimidoyl group distinguishes it from simpler fluorinated esters like 3-fluorobenzoic acid methyl ester (), which lacks functional complexity.
- Compared to the imidazopyridine-containing analog (), the target compound exhibits lower molecular weight but similar lipophilicity due to the fluorine atom .
Physicochemical Properties
Table 2: Physical Properties Comparison
Analysis :
- The target compound’s higher LogP (2.8) compared to 3-fluorobenzoic acid methyl ester (1.9) reflects enhanced membrane permeability, advantageous in drug delivery .
- The nitrate salt analog (CAS: 1025716-99-7) shows increased aqueous solubility, making it suitable for formulations requiring rapid dissolution .
Comparison with Ureido-Benzoate Derivatives () :
- Nitric oxide-releasing esters (e.g., compounds 9–14) require additional nitrooxyalcohol intermediates, increasing synthetic complexity.
- The target compound’s carbamimidoyl group enables nucleophilic reactivity, whereas ureido derivatives exhibit nitric oxide donor properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
